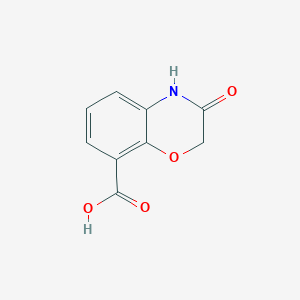

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

Übersicht

Beschreibung

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid typically involves the condensation of salicylamide with various aldehydes and ketones, followed by hydrolysis of the resulting esters using hydrogen carbonate . Another method involves the regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene, leading to an acyclic intermediate that undergoes intermolecular amidation to form the desired benzoxazine .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The use of transition metal catalysis, metal-free processes, and solid-state methods are also explored to enhance the efficiency and scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various oxo, hydroxy, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that derivatives of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine compounds exhibit promising anticancer properties. A study highlighted the anticancer efficacy of a novel series of benzoxazines, where specific substitutions led to increased inhibition against various cancer cell lines, including prostate (PC-3) and breast (MDA-MB-231) cancers. The most active compounds showed IC50 values ranging from 7.84 to 16.2 µM .

Key Findings :

- Compounds with hydroxyl groups exhibited enhanced binding interactions with cancer cell targets.

- Electron-donating groups at specific positions on the aromatic ring were associated with stronger anticancer activities.

Other Biological Activities

Beyond anticancer effects, benzoxazine derivatives have been investigated for their potential anti-inflammatory and antimicrobial properties. The structural versatility allows for modifications that can lead to compounds with improved bioactivity profiles.

Case Study 1: Anticancer Evaluation

In a systematic evaluation of various benzoxazine derivatives, one compound demonstrated a significant inhibition rate (78%) against MDA-MB-231 cells. This was attributed to the presence of an amino group at a crucial position on the aromatic ring, which enhanced its overall efficacy against cancer cells .

Case Study 2: Synthesis and Characterization

A study focused on synthesizing a series of 4-substituted benzoxazines revealed that the introduction of different functional groups could lead to variations in pharmacological activity. The synthesized compounds were characterized using NMR and IR spectroscopy to confirm their structures and purity .

Comparative Data Table

| Compound Name | IC50 (µM) | Cancer Cell Line | Key Substituent |

|---|---|---|---|

| Compound A | 7.84 | PC-3 | -NH2 |

| Compound B | 16.2 | MDA-MB-231 | -OH |

| Compound C | Not Active | Various | -Cl |

Wirkmechanismus

The mechanism of action of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effect is associated with cell membrane hyperpolarization and affinity towards potassium channels, which are expressed pre- and post-synaptically in many brain regions . The compound can open and close these channels in response to changes in intracellular ATP ratios, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,4-Dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid

- (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid

- Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate

Uniqueness

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is unique due to the presence of the carboxylic acid group at the 8th position, which enhances its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Biologische Aktivität

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid (CAS Number: 208772-72-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, particularly focusing on its effects against various biological targets.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₇N₁O₄

- IUPAC Name : this compound

- Boiling Point : 302–305 °C

- Physical Form : Solid

This compound features a benzoxazine core, which is significant for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of salicylamide with various aldehydes and ketones. The process may include hydrolysis of esters to yield the desired carboxylic acid form. Recent methodologies have improved the efficiency and yield of this synthesis, making it more accessible for research and application in drug development .

Antiviral Activity

Recent studies have indicated that derivatives of benzoxazines exhibit significant antiviral properties. For instance, compounds structurally related to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine have shown promising results against HIV integrase inhibitors. The activity is often measured in terms of IC50 values (the concentration required to inhibit 50% of the target activity). Some related compounds have demonstrated IC50 values in the low micromolar range (0.19–3.7 µM), indicating potent antiviral effects .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of benzoxazine derivatives. Studies suggest that these compounds can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Cytotoxic Effects

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results show that this compound can induce apoptosis in cancer cells at specific concentrations while exhibiting minimal toxicity to normal cells. This selectivity makes it a candidate for further investigation in cancer therapy .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated IC50 values ranging from 0.19–3.7 µM against HIV integrase inhibitors. |

| Study B | Antimicrobial Properties | Showed effective inhibition of Gram-positive and Gram-negative bacteria with varying MIC values. |

| Study C | Cytotoxicity | Induced apoptosis in specific cancer cell lines while sparing normal cells at lower concentrations. |

Eigenschaften

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-7-4-14-8-5(9(12)13)2-1-3-6(8)10-7/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIIVSMKGXZHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC(=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593047 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208772-72-9 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.